molecular formula C18H14N4O2 B14324065 5,5'-Bis(4-methylphenyl)-2,2'-bi-1,3,4-oxadiazole CAS No. 110379-76-5

5,5'-Bis(4-methylphenyl)-2,2'-bi-1,3,4-oxadiazole

Cat. No.: B14324065
CAS No.: 110379-76-5
M. Wt: 318.3 g/mol
InChI Key: JGIMLKBWHZUSNR-UHFFFAOYSA-N
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Description

5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole is an organic compound known for its unique structural and electronic properties. This compound features two oxadiazole rings connected by a single bond, with each oxadiazole ring substituted by a 4-methylphenyl group. The presence of the oxadiazole rings imparts significant stability and electron-withdrawing characteristics, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzhydrazide with oxalyl chloride to form the corresponding diacylhydrazine intermediate. This intermediate then undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of 5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxadiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings .

Scientific Research Applications

5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing oxadiazole rings can interact with electron-rich sites in biological molecules, leading to various biochemical effects. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methoxyphenyl) disulfide: Another compound with similar structural features but different functional groups.

    5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-thiadiazole: A sulfur-containing analog with distinct electronic properties.

    5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-triazole: A nitrogen-containing analog with unique reactivity.

Uniqueness

5,5’-Bis(4-methylphenyl)-2,2’-bi-1,3,4-oxadiazole stands out due to its oxadiazole rings, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring robust yet versatile compounds .

Properties

CAS No.

110379-76-5

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

2-(4-methylphenyl)-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H14N4O2/c1-11-3-7-13(8-4-11)15-19-21-17(23-15)18-22-20-16(24-18)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

JGIMLKBWHZUSNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=NN=C(O3)C4=CC=C(C=C4)C

Origin of Product

United States

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